![molecular formula C14H12I3NO B14549276 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide CAS No. 61926-38-3](/img/structure/B14549276.png)
1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide is a complex organic compound characterized by the presence of iodine atoms, a methoxyphenyl group, and a pyridinium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide typically involves the reaction of 4-methoxyphenylacetylene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 25-30°C. The resulting product is then treated with pyridine to form the pyridinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halide salts in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or epoxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives or functionalized analogs.
Scientific Research Applications
1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of iodine atoms and the pyridinium moiety play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]benzene
- 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridine
- 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]quinoline
Uniqueness
1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide is unique due to the presence of the pyridinium iodide moiety, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and specificity in its interactions compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
61926-38-3 |
|---|---|
Molecular Formula |
C14H12I3NO |
Molecular Weight |
590.96 g/mol |
IUPAC Name |
1-[2,2-diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C14H12I2NO.HI/c1-18-12-7-5-11(6-8-12)13(14(15)16)17-9-3-2-4-10-17;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
XURJOBPNNSZXEI-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(I)I)[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


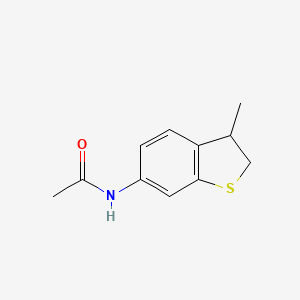
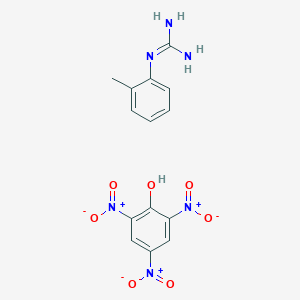
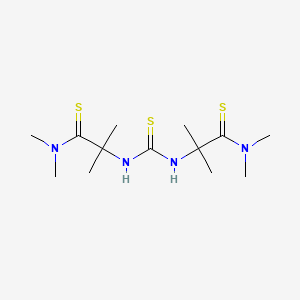
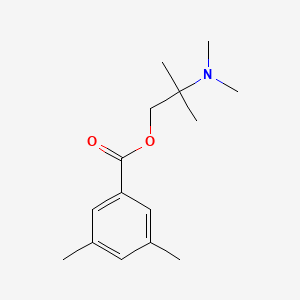
![3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide](/img/structure/B14549213.png)
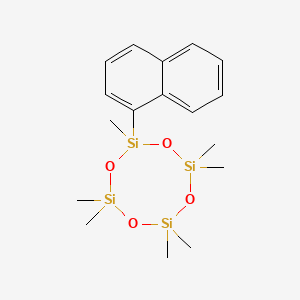
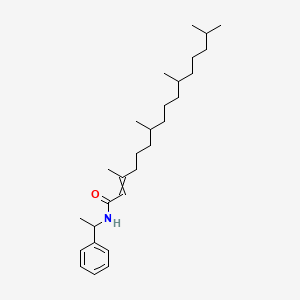
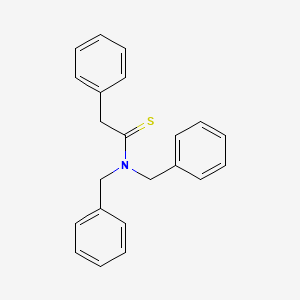
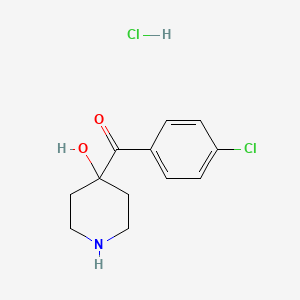
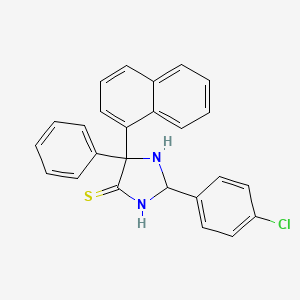
![(3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one](/img/structure/B14549262.png)
![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
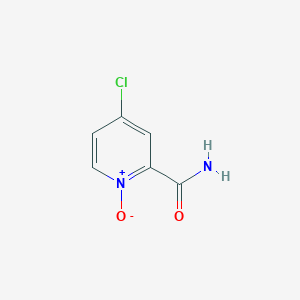
![Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14549288.png)
